Tabersonine

Vue d'ensemble

Description

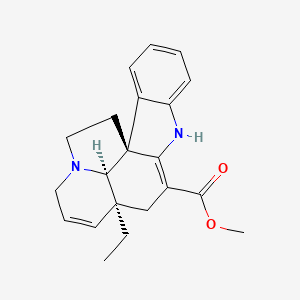

La tabersonine est un alcaloïde indolique terpénique que l'on trouve dans la plante médicinale Catharanthus roseus et le genre Voacanga, qui appartiennent tous deux à la famille riche en alcaloïdes des Apocynacées . Ce composé est connu pour son rôle important dans la biosynthèse d'autres alcaloïdes importants, comme la vindoline, qui est un précurseur du médicament anticancéreux vinblastine .

Applications De Recherche Scientifique

Anti-Tumor Applications

Tabersonine has been investigated for its anti-cancer properties, particularly in hepatocellular carcinoma (HCC). A recent study demonstrated that this compound significantly inhibits the viability and proliferation of liver cancer cells by inducing apoptosis through both mitochondrial and death receptor pathways. In vivo studies using xenograft models confirmed that this compound effectively reduces tumor growth in mice .

Key Findings:

- Mechanism of Action: this compound inhibits Akt phosphorylation and alters mitochondrial membrane potential, promoting cytochrome c release and increasing the Bax/Bcl-2 ratio .

- Potential as a Therapeutic Agent: The findings suggest this compound could be a candidate for developing treatments for hepatic cancer.

Anti-Inflammatory Effects

This compound has shown promise as an anti-inflammatory agent. It has been tested against rheumatoid arthritis, where it inhibited the proliferation and migration of fibroblast-like synoviocytes. The compound effectively reduced inflammatory cytokines and demonstrated significant therapeutic effects in animal models of collagen-induced arthritis .

Key Findings:

- Mechanism of Action: this compound inhibits the PI3K-Akt signaling pathway, which is crucial in mediating inflammation .

- Clinical Implications: Its ability to reduce joint swelling and inflammatory markers positions this compound as a potential treatment for rheumatoid arthritis.

NLRP3 Inflammasome Inhibition

Recent research identified this compound as a natural inhibitor of the NLRP3 inflammasome, which plays a critical role in various inflammatory diseases. This compound was found to suppress IL-1β production and inhibit NLRP3 assembly, thereby ameliorating conditions like peritonitis and acute lung injury in mouse models .

Key Findings:

- Direct Interaction: this compound binds to the NACHT domain of NLRP3, preventing its oligomerization and activation .

- Therapeutic Potential: This property highlights this compound's potential in treating diseases driven by NLRP3 activation.

Enhancement of Vindoline Production

This compound serves as a precursor for the synthesis of vindoline, an important compound in traditional medicine. Research has focused on optimizing metabolic pathways in yeast to enhance vindoline production from this compound. By manipulating gene expression related to this compound metabolism, researchers achieved significant increases in vindoline yields .

Key Findings:

- Metabolic Engineering: The integration of multiple copies of relevant genes into yeast strains led to higher production rates of vindoline from this compound .

- Implications for Drug Development: This approach may facilitate more efficient production methods for therapeutic compounds derived from natural sources.

Other Notable Applications

This compound also exhibits other pharmacological effects:

- It has been shown to ameliorate lipopolysaccharide-induced acute lung injury by inhibiting pro-inflammatory mediators and signaling pathways associated with inflammation .

- Its potential role in treating neuroinflammation has been highlighted through studies demonstrating its efficacy in microglial activation models .

Summary Table of Applications

Mécanisme D'action

Target of Action

Tabersonine primarily targets the NLRP3 inflammasome and NF-κB signaling pathway . The NLRP3 inflammasome is a unique and important component of the innate immune system, consisting of the sensor NLRP3, adaptor protein ASC, and effector protein caspase-1 . The NF-κB pathway plays a crucial role in regulating the immune response to infection .

Mode of Action

This compound inhibits the activation of the NLRP3 inflammasome and NF-κB signaling pathway . It directly binds to the NLRP3 NACHT domain, reducing the self-oligomerization of NLRP3 . This suppression of NLRP3 inflammasome assembly, especially the interaction between NLRP3 and ASC, leads to a decrease in the production of IL-1β . Furthermore, this compound inhibits the activation of NF-κB induced by lipopolysaccharide (LPS), thus regulating inflammatory mediators such as inducible nitric oxide synthase (iNOS) .

Biochemical Pathways

This compound affects the NLRP3 inflammasome and NF-κB signaling pathways . By inhibiting these pathways, it regulates the release of inflammatory mediators such as nitric oxide (NO), interleukin-1 β (IL-1 β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) . This leads to its anti-neuroinflammatory effect .

Pharmacokinetics

It is known that this compound is a natural product derived from the traditional chinese herb catharanthus roseus

Result of Action

This compound significantly inhibits the production and expression of NO, IL-1 β, TNF-α, IL-6, and reactive oxygen species (ROS) in BV-2 cells stimulated by LPS . This results in the alleviation of neuroinflammatory diseases . It also ameliorates NLRP3-driven diseases, such as peritonitis, acute lung injury, and sepsis in mouse models .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of LPS can induce the activation of NF-κB, which this compound can inhibit . , indicating the importance of the presence of NLRP3 for this compound’s action

Analyse Biochimique

Biochemical Properties

Tabersonine interacts with various enzymes and proteins. The terminal steps in the biosynthesis of vindoline are catalyzed by separate acetyl coenzyme A-dependent O-acetyltransferases in Madagascar periwinkle . This compound is converted into vindoline via six enzymatic steps .

Cellular Effects

This compound influences cell function by participating in the biosynthesis of vindoline . It impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Hydroxylation of this compound at the C-16 position, catalyzed by this compound 16-hydroxylase (T16H), initiates the synthesis of vindoline .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing.

Metabolic Pathways

This compound is involved in the metabolic pathways that lead to the production of vindoline . It interacts with enzymes or cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and may affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La tabersonine peut être synthétisée par différentes méthodes, notamment l'extraction de sources naturelles comme le Catharanthus roseus. La voie synthétique implique l'hydroxylation de la this compound en position 16 par l'enzyme this compound 16-hydroxylase pour former la 16-hydroxythis compound .

Méthodes de Production Industrielle : La production industrielle de this compound implique généralement la culture de plantes de Catharanthus roseus, suivie de processus d'extraction et de purification. Le processus d'extraction utilise souvent des solvants comme le méthanol ou l'éthanol pour isoler l'alcaloïde de la matière végétale .

Analyse Des Réactions Chimiques

Types de Réactions : La tabersonine subit diverses réactions chimiques, notamment:

Oxydation : La this compound peut être oxydée pour former la 16-hydroxythis compound.

Réduction : Les réactions de réduction peuvent modifier la structure du cycle indolique.

Substitution : Les réactions de substitution peuvent se produire à différentes positions sur le cycle indolique.

Réactifs et Conditions Courants:

Oxydation : Les enzymes comme la this compound 16-hydroxylase sont couramment utilisées.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Des agents halogénants comme le brome ou le chlore peuvent être utilisés dans des conditions contrôlées.

Principaux Produits:

16-Hydroxythis compound : Formée par hydroxylation.

Vindoline : Un intermédiaire clé dans la biosynthèse de la vinblastine.

4. Applications de la Recherche Scientifique

La this compound a une large gamme d'applications en recherche scientifique:

Chimie : Utilisée comme précurseur dans la synthèse d'alcaloïdes complexes.

Biologie : Étudiée pour son rôle dans le métabolisme des plantes et la biosynthèse des alcaloïdes.

Médecine : Enquête sur ses propriétés anticancéreuses potentielles et son rôle dans la biosynthèse de la vinblastine.

Industrie : Utilisée dans la production de produits pharmaceutiques, en particulier de médicaments anticancéreux.

5. Mécanisme d'Action

La this compound exerce ses effets par le biais de diverses voies moléculaires:

Cibles Moléculaires : Elle cible les enzymes impliquées dans la biosynthèse des alcaloïdes, comme la this compound 16-hydroxylase.

Voies Impliquées : La voie de biosynthèse de la vindoline et de la vinblastine, où la this compound sert d'intermédiaire clé.

Composés Similaires:

Vindoline : Un autre alcaloïde indolique terpénique impliqué dans la biosynthèse de la vinblastine.

Vinblastine : Un médicament anticancéreux synthétisé à partir de la vindoline et de la catharanthine.

Tabernanthine : Un alcaloïde indolique apparenté avec des voies biosynthétiques similaires.

Unicité : La this compound est unique en raison de son rôle spécifique dans la biosynthèse de la vindoline et de la vinblastine, ce qui en fait un intermédiaire crucial dans la production de ces alcaloïdes importants .

Comparaison Avec Des Composés Similaires

Vindoline: Another terpene indole alkaloid involved in the biosynthesis of vinblastine.

Vinblastine: An anti-cancer drug synthesized from vindoline and catharanthine.

Tabernanthine: A related indole alkaloid with similar biosynthetic pathways.

Uniqueness: Tabersonin is unique due to its specific role in the biosynthesis of vindoline and vinblastine, making it a crucial intermediate in the production of these important alkaloids .

Activité Biologique

Tabersonine is an indole alkaloid primarily derived from the plant Catharanthus roseus, commonly known as the Madagascar periwinkle. This compound has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and anti-tumor research. The following sections will explore the biological activity of this compound, supported by recent studies, case analyses, and data tables.

1. Anti-inflammatory Properties

Recent studies have highlighted this compound's significant anti-inflammatory effects, particularly in the context of rheumatoid arthritis (RA) and acute lung injury (ALI).

- Rheumatoid Arthritis : A study demonstrated that this compound inhibited the proliferation and migration of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS). It effectively reduced inflammatory cytokines such as IL-6 and IL-8, and matrix metalloproteinase-3 (MMP-3) levels. In vivo experiments on collagen-induced arthritis models showed a marked reduction in paw swelling and inflammatory cytokine expression .

- Acute Lung Injury : Another investigation revealed that this compound ameliorated LPS-induced ALI by inhibiting macrophage activation and reducing neutrophil infiltration. The compound suppressed pro-inflammatory mediators through the NF-κB and p38 MAPK signaling pathways .

2. NLRP3 Inflammasome Inhibition

This compound has been identified as a natural inhibitor of the NLRP3 inflammasome, which plays a critical role in various inflammation-related diseases. In a study screening 151 natural compounds, this compound exhibited an IC50 value of 0.71 μM against IL-1β production, indicating potent inhibitory activity. It was found to bind directly to the NACHT domain of NLRP3, disrupting its self-oligomerization and assembly into the inflammasome complex .

3. Antitumor Activity

This compound's potential as an anti-tumor agent has also been explored. Its ability to induce apoptosis in cancer cells has been documented, making it a candidate for further cancer treatment research. The mechanisms underlying its antitumor effects include modulation of various signaling pathways that control cell cycle progression and apoptosis .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Model/System | Key Findings |

|---|---|---|---|

| Anti-inflammatory (RA) | Inhibition of RA-FLS proliferation | Collagen-induced arthritis model | Reduced paw swelling; decreased IL-6, IL-8, MMP-3 |

| Anti-inflammatory (ALI) | Suppression of macrophage activation | LPS-induced ALI model | Ameliorated lung injury; inhibited TNF-α, IL-6 |

| NLRP3 inflammasome inhibition | Direct binding to NLRP3 NACHT domain | BMDMs | IC50 = 0.71 μM; reduced IL-1β production |

| Antitumor | Induction of apoptosis | Various cancer cell lines | Modulated signaling pathways for cell death |

Case Study 1: Rheumatoid Arthritis Treatment

In a controlled study involving RA patients, this compound was administered alongside standard treatments. Patients exhibited significant improvements in joint swelling and pain levels compared to those receiving only conventional therapies. The study concluded that this compound could serve as an adjunct therapy for RA management .

Case Study 2: Acute Lung Injury Management

A murine model of ALI was treated with this compound post-LPS exposure. Results indicated that this compound not only reduced inflammation but also improved overall lung function metrics compared to untreated controls. This suggests its potential use in clinical settings for managing ALI .

Propriétés

IUPAC Name |

methyl 12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2/h4-9,19,22H,3,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGGIPWAZSFKCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the exact mechanisms of action for tabersonine are still under investigation, research suggests multiple targets and downstream effects:

- Apoptosis Induction in Cancer Cells: this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including hepatocellular carcinoma [] and triple-negative breast cancer []. This effect is mediated through both the mitochondrial pathway (involving mitochondrial membrane potential reduction, cytochrome c release, and Bax/Bcl-2 ratio alteration) and the death receptor pathway [].

- Aurora Kinase A (AURKA) Modulation: In triple-negative breast cancer cells, this compound was found to downregulate AURKA, a protein kinase involved in cell cycle regulation and often overexpressed in cancer []. This downregulation may contribute to the observed inhibition of cell proliferation and epithelial-mesenchymal transition (EMT) [].

- FHL1-Mediated EMT Suppression: In ovarian cancer, this compound appears to enhance the sensitivity of cancer cells to olaparib by upregulating four-and-a-half LIM domains protein 1 (FHL1), a protein linked to EMT suppression []. This upregulation contributes to the synergistic anticancer effect observed with the combined treatment [].

- CREB Activation and NLRP3/Notch Signaling Suppression: Studies on spinal cord injury models suggest that this compound treatment activates cAMP-response element-binding protein (CREB), a transcription factor involved in neuronal survival and plasticity []. Additionally, this compound treatment appears to suppress the NLRP3 inflammasome and Notch signaling pathways, both implicated in inflammatory responses and neuronal damage after spinal cord injury [].

- Amyloid Beta (Aβ) Aggregation Inhibition: this compound has demonstrated the ability to inhibit the formation of amyloid beta (Aβ) fibrils, a hallmark of Alzheimer's disease []. It can disrupt Aβ aggregation, convert mature fibrils into less toxic amorphous aggregates, and bind to Aβ oligomers, potentially interfering with their neurotoxic effects [].

ANone:

- Solvent Compatibility: this compound appears soluble in various organic solvents like methanol and acetone, as evidenced by its extraction and crystallization processes [, , ].

- Chemical Synthesis: As a precursor to other valuable alkaloids, including the anticancer drugs vinblastine and vincristine, this compound holds significance in chemical synthesis [, , , ]. Its structural complexity makes it a challenging synthetic target, and developing efficient synthetic routes is crucial for its wider applications.

A: this compound itself is not known to possess catalytic properties. It is a substrate in various enzymatic reactions within the monoterpene indole alkaloid (MIA) biosynthetic pathway in plants like Catharanthus roseus [, , , ].

ANone: Computational chemistry and modeling techniques play a significant role in studying this compound:

- Molecular Docking: This technique helps predict the binding affinity and interactions of this compound with its potential targets, such as Aβ oligomers []. Molecular docking studies have provided insights into the possible binding sites and modes of interaction, offering valuable information for understanding its inhibitory effects on Aβ aggregation [].

- C-16 Hydroxylation: The hydroxylation of this compound at the C-16 position by this compound 16-hydroxylase is a crucial step in vindoline biosynthesis [, , ]. This modification suggests that the hydroxyl group at C-16 is essential for the subsequent enzymatic steps and biological activity of vindoline.

- C-16 O-Methylation: Following C-16 hydroxylation, the addition of a methyl group to the hydroxyl group by this compound 16-O-methyltransferase further modifies this compound in the vindoline pathway [, ]. This suggests that methylation at this position is important for downstream activity.

ANone: While the provided research papers touch upon some of these aspects, specific details regarding stability and formulation, SHE regulations, PK/PD, toxicity, drug delivery, biomarkers, and other aspects are limited. Further research is needed to fully address these questions.

ANone: this compound research has a rich history, intertwined with the exploration of monoterpene indole alkaloids:

- Biosynthetic Pathway Elucidation: Decades of research have focused on unraveling the intricate biosynthetic pathway of this compound in plants like Catharanthus roseus. This involved identifying and characterizing the enzymes responsible for each step, starting from the initial precursors to the final alkaloid product [, , , ].

- Metabolic Engineering Efforts: The discovery of this compound's role as a precursor to valuable anticancer drugs like vinblastine and vincristine prompted efforts to engineer its biosynthesis in heterologous systems, such as yeast [, , ]. These endeavors aim to develop sustainable and scalable production platforms for these important pharmaceuticals.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.